molecular formula C21H26N2O3 B12450502 N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

Cat. No.: B12450502
M. Wt: 354.4 g/mol
InChI Key: MURJGYDZAJKUOW-UHFFFAOYSA-N
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Description

“N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the amide bond: Reacting heptanoic acid with an appropriate amine to form the heptyl amide.

    Introduction of the pyridinyl group: Using a coupling reaction to attach the pyridinyl group to the amide.

    Addition of the phenyl group: Employing a Friedel-Crafts acylation to introduce the phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the heptyl chain or the phenyl group.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: The pyridinyl and phenyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

“N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications if it exhibits biological activity.

    Industry: Use in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds might include other amides with pyridinyl and phenyl groups. The uniqueness of “N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” could lie in its specific substitution pattern and the length of the heptyl chain, which might confer distinct physical, chemical, or biological properties.

List of Similar Compounds

  • N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylacetamide
  • N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylbutanamide
  • N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpentanamide

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide

InChI

InChI=1S/C21H26N2O3/c1-2-3-4-5-10-15-22-21(26)19(23-16-11-9-14-18(23)24)20(25)17-12-7-6-8-13-17/h6-9,11-14,16,19H,2-5,10,15H2,1H3,(H,22,26)

InChI Key

MURJGYDZAJKUOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O

Origin of Product

United States

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